molecular formula C8H13ClN2 B6225829 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride CAS No. 2770368-72-2

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride

Cat. No. B6225829
CAS RN: 2770368-72-2
M. Wt: 172.7
InChI Key:
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Description

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride (5-ASP-CN-HCl) is a cyclic nitrile compound that has been widely used in a variety of scientific research applications. It is a synthetic organic compound that is considered to be a versatile building block for organic chemistry research. This compound has been studied for its potential use in pharmaceuticals, drug delivery systems, and other biomedical applications. 5-ASP-CN-HCl has been demonstrated to possess a range of biochemical and physiological effects, including the ability to modulate enzyme activity, regulate gene expression, and act as an antioxidant.

Scientific Research Applications

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound in studies of enzyme activity, gene expression, and other biochemical and physiological processes. It has also been used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and drug delivery systems. Additionally, 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride has been used in studies of the structure and function of proteins, peptides, and other macromolecules.

Mechanism of Action

The mechanism of action of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride is not yet fully understood. It is believed that the compound works by modulating enzyme activity, regulating gene expression, and acting as an antioxidant. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
5-azaspiro[2.5]octane-1-carbonitrile hydrochloride has been demonstrated to possess a range of biochemical and physiological effects. In vitro studies have shown that the compound can modulate enzyme activity, regulate gene expression, and act as an antioxidant. In vivo studies have shown that the compound can reduce inflammation, improve wound healing, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride in laboratory experiments offers a number of advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, the compound is non-toxic and can be used in a wide range of experimental conditions. However, there are some limitations to the use of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride in laboratory experiments. The compound is not water soluble, and it is not suitable for use in certain types of experiments, such as those involving enzymes or proteins.

Future Directions

The potential future directions of 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride research are numerous. The compound could be used in the development of new pharmaceuticals and drug delivery systems. It could also be used in the development of new biochemical and physiological assays. Additionally, the compound could be used to study the structure and function of proteins, peptides, and other macromolecules. Finally, the compound could be used in the development of new materials for use in biotechnology and other applications.

Synthesis Methods

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of an alkyl halide with an aldehyde in the presence of a base. This reaction yields a nitrile compound that can then be converted to 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride by the addition of hydrochloric acid. Other methods of synthesis include the reaction of an alkyl halide with an amine in the presence of a base, or the reaction of an alkyl halide with an aldehyde and an amine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azaspiro[2.5]octane-1-carbonitrile hydrochloride involves the reaction of 1,6-diaminohexane with malononitrile followed by cyclization to form the spiro compound. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-diaminohexane", "malononitrile", "hydrochloric acid" ], "Reaction": [ "Step 1: 1,6-diaminohexane is reacted with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate diethyl 2,6-diaminohexanedioate.", "Step 2: The diethyl 2,6-diaminohexanedioate is then cyclized by heating with acetic anhydride to form the spiro compound 5-azaspiro[2.5]octane-1-carbonitrile.", "Step 3: The resulting spiro compound is then treated with hydrochloric acid to form the hydrochloride salt of 5-azaspiro[2.5]octane-1-carbonitrile." ] }

CAS RN

2770368-72-2

Product Name

5-azaspiro[2.5]octane-1-carbonitrile hydrochloride

Molecular Formula

C8H13ClN2

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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